4-(Isopropoxymethyl)phenylboronic acid chemical structure and properties
4-(Isopropoxymethyl)phenylboronic acid chemical structure and properties
Executive Summary
4-(Isopropoxymethyl)phenylboronic acid (CAS 1334214-75-3) is a specialized organoboron intermediate used primarily in medicinal chemistry and materials science. Unlike its analog 4-isopropoxyphenylboronic acid, this molecule features a benzylic ether linkage , which introduces a methylene spacer (-CH₂-) between the phenyl ring and the isopropoxy group. This structural nuance significantly alters its steric profile and rotational freedom, making it a critical building block for optimizing ligand-protein interactions in drug discovery programs targeting hydrophobic pockets.
This guide details the physicochemical properties, validated synthesis routes, and application protocols for researchers utilizing this reagent in Suzuki-Miyaura cross-coupling and functional materials synthesis.
Chemical Identity & Physicochemical Properties[1][2][3]
Structural Analysis
The molecule consists of a phenyl ring substituted at the para position with a boronic acid moiety [-B(OH)₂] and an isopropoxymethyl group [-CH₂-O-CH(CH₃)₂]. The methylene spacer decouples the electronic effects of the oxygen from the aromatic ring compared to a direct phenolic ether, resulting in a more electron-neutral aromatic system.
Key Properties Data
| Property | Value | Note |
| IUPAC Name | [4-(Propan-2-yloxymethyl)phenyl]boronic acid | |
| CAS Number | 1334214-75-3 | Distinct from 4-isopropoxyphenylboronic acid (153624-46-5) |
| Molecular Formula | C₁₀H₁₅BO₃ | |
| Molecular Weight | 194.04 g/mol | |
| Appearance | White to off-white powder | Hygroscopic |
| Solubility | DMSO, Methanol, THF, DCM | Sparingly soluble in water |
| pKa (Boronic Acid) | ~8.54 (Predicted) | Typical for aryl boronic acids |
| Boiling Point | 317.2 ± 44.0 °C (Predicted) | Decomposes before boiling |
| Storage | 2-8°C, Inert Atmosphere | Protodeboronation risk over time |
Synthesis & Manufacturing Protocols
High-purity synthesis of 4-(Isopropoxymethyl)phenylboronic acid typically follows a two-stage workflow: Williamson Ether Synthesis followed by Cryogenic Borylation .
Validated Synthetic Route
The following protocol is designed for laboratory-scale preparation (10–50 mmol scale).
Step 1: Etherification (Formation of Aryl Halide Precursor)
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Precursor: 4-Bromobenzyl bromide (CAS 589-15-1).
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Reagents: Isopropanol (solvent/reactant), Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
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Mechanism: Sɴ2 nucleophilic substitution.
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Protocol:
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Suspend NaH (1.1 eq) in dry THF at 0°C.
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Add Isopropanol (1.2 eq) dropwise to form the alkoxide.
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Add 4-Bromobenzyl bromide (1.0 eq) solution dropwise.
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Stir at RT for 4–6 hours.
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Quench with water, extract with EtOAc, and concentrate to yield 1-bromo-4-(isopropoxymethyl)benzene .
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Step 2: Metal-Halogen Exchange & Borylation
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Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate [B(OiPr)₃], HCl (aq).
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Protocol:
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Dissolve the aryl bromide intermediate in anhydrous THF under Argon/Nitrogen.
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Cool to -78°C (Dry ice/Acetone bath).
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Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. Critical: Maintain temp < -70°C to prevent Wurtz coupling.
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Stir for 30–60 mins to generate the aryllithium species.
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Add Triisopropyl borate (1.2 eq) rapidly.
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Warm to Room Temperature (RT) overnight.
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Hydrolysis: Acidify with 1M HCl to pH ~3 and stir for 1 hour to cleave the boronate ester.
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Extract, dry, and recrystallize (typically from Hexane/EtOAc) to yield the target boronic acid.
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Synthesis Pathway Visualization
Figure 1: Synthetic pathway from commercially available 4-bromobenzyl bromide to the target boronic acid.[1][2][3]
Applications in Drug Discovery[2]
Medicinal Chemistry Rationale
The 4-(isopropoxymethyl)phenyl moiety is a valuable pharmacophore for several reasons:
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Lipophilic Extension: The isopropoxymethyl group extends the lipophilic bulk by approximately 4–5 Å from the phenyl ring. This is ideal for reaching deep hydrophobic pockets in enzymes (e.g., Kinases, Proteases) that are inaccessible to shorter substituents like methoxy or isopropoxy groups.
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Rotational Freedom: The benzylic methylene (-CH₂-) allows the isopropoxy "head" to rotate, enabling an induced fit within a binding site, unlike the rigid 4-isopropoxyphenyl analog.
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Metabolic Stability: While benzylic positions can be sites of oxidation (CYP450), the steric bulk of the isopropyl group can hinder rapid metabolism compared to a simple benzyl ether.
Suzuki-Miyaura Cross-Coupling Protocol
This reagent is most commonly used to attach the 4-(isopropoxymethyl)phenyl group to heteroaromatic halides.
Standard Conditions:
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Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (3–5 mol%).
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Base: K₂CO₃ or Cs₂CO₃ (2–3 eq).
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Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.
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Temperature: 80–100°C.
Coupling Cycle Visualization
Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling utilizing 4-(Isopropoxymethyl)phenylboronic acid.
Handling, Stability & Safety (SDS Summary)
Stability Profile
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Protodeboronation: Like many benzylic boronic acids, this compound is susceptible to protodeboronation (loss of the B(OH)₂ group) under strongly acidic or basic conditions at high temperatures.
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Dehydration: May form the boroxine trimer (anhydride) upon prolonged storage or heating.[3] This is reversible upon treatment with aqueous base during coupling reactions.
Safety Hazards (GHS Classification)
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Signal Word: Warning
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
P-Statements:
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P261: Avoid breathing dust.[4]
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P280: Wear protective gloves/eye protection.[4]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[4]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54366883, 4-(Isopropoxymethyl)phenylboronic acid. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the coupling protocol).
